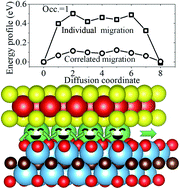Correlated migration of ions in a 2D heterostructure anode: guaranteeing a low barrier for a high site occupancy†
Journal of Materials Chemistry A Pub Date: 2020-07-29 DOI: 10.1039/D0TA05595F
Abstract
Two dimensional (2D) heterostructures are promising anodes for next-generation rechargeable ion batteries due to the high theoretical capacity and low ion diffusion barrier. The traditional individual diffusion theory attributes the low barrier to the weak adhesion and even energy landscape for ions in heterostructures. Following this theory, however, for a high ion occupancy (high power state of a battery) the Coulomb repulsions between ions can hinder their migrations and lead to higher diffusion barriers. In the present study, systematic calculations of ion diffusions declare that ion migrations in a heterostructure mainly obey a correlated mechanism, where the favorable chemical environments for ions, i.e. smaller adhesion variation compared to the stable sites, and large ion spacings, i.e. lower Coulomb repulsions, in diffusion processes can guarantee a low barrier for various ion occupancies. Our study provides a comprehensive understanding of the high mobility of ions in heterostructures, which can facilitate the development of 2D material based anodes.


Recommended Literature
- [1] Facile synthesis and altered ionization efficiency of diverse Nε-alkyllysine-containing peptides†‡
- [2] Reflections and comments from Sir Alan Walsh, FRS
- [3] UPLC-MS/MS investigation of β-glucan oligosaccharide oxidation†
- [4] LncRNA GAS5 facilitates nasopharyngeal carcinoma progression through epigenetically silencing PTEN via EZH2†
- [5] Preparation of a nanostructured iron chromite spinel in the pure form and its catalytic activity for the selective oxidation of benzene to phenol: experimental and DFT studies†
- [6] Back cover
- [7] Progress on chemical modification of cellulose in “green” solvents
- [8] Levels of synthetic musk compounds in municipal wastewater for potential estimation of biota exposure in receiving waters
- [9] A general approach for nanoparticle composite transport materials toward efficient perovskite solar cells†
- [10] Complementarity between distance- and probability-based methods of gene neighbourhood identification for pathway reconstruction










